molecular formula C26H31N3O4 B281951 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid

2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid

Número de catálogo B281951
Peso molecular: 449.5 g/mol
Clave InChI: FSIWPSKBRWDXLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid, also known as MCC-950, is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, a protein complex involved in the regulation of innate immunity and inflammation. The NLRP3 inflammasome has been implicated in a variety of diseases, including autoimmune disorders, neurodegenerative diseases, and metabolic disorders. MCC-950 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mecanismo De Acción

2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid specifically targets the NLRP3 inflammasome, a protein complex that plays a key role in the regulation of innate immunity and inflammation. The NLRP3 inflammasome is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs), danger-associated molecular patterns (DAMPs), and environmental stressors. Once activated, the NLRP3 inflammasome triggers the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid inhibits the activation of the NLRP3 inflammasome by blocking the interaction between NLRP3 and its downstream effector, caspase-1.
Biochemical and Physiological Effects:
2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid has been shown to have a variety of biochemical and physiological effects in preclinical models. In addition to its anti-inflammatory effects, 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid has been shown to reduce oxidative stress, improve glucose tolerance, and promote weight loss. 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in preclinical models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the NLRP3 inflammasome without affecting other components of the immune system. However, one limitation of using 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid. One area of interest is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and infectious diseases. Finally, there is interest in exploring the potential therapeutic applications of 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid in humans, including its potential use in the treatment of autoimmune disorders, neurodegenerative diseases, and metabolic disorders.

Métodos De Síntesis

2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis starts with the preparation of 4-(3-methylphenyl)piperazine, which is then reacted with 2-chloroacetyl chloride to form the intermediate 2-(4-(3-methylphenyl)piperazin-1-yl)acetamide. This intermediate is then coupled with 4-(aminocarbonyl)cyclohexanecarboxylic acid to form 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid.

Aplicaciones Científicas De Investigación

2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid has been extensively studied in preclinical models of various diseases. In a mouse model of multiple sclerosis, 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid was shown to reduce disease severity and improve motor function. In a mouse model of Alzheimer's disease, 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid was shown to reduce neuroinflammation and improve cognitive function. 2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid has also been shown to be effective in preclinical models of gout, type 2 diabetes, and atherosclerosis.

Propiedades

Fórmula molecular

C26H31N3O4

Peso molecular

449.5 g/mol

Nombre IUPAC

2-[[2-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H31N3O4/c1-18-7-6-8-19(17-18)28-13-15-29(16-14-28)25(31)22-11-4-5-12-23(22)27-24(30)20-9-2-3-10-21(20)26(32)33/h4-8,11-12,17,20-21H,2-3,9-10,13-16H2,1H3,(H,27,30)(H,32,33)

Clave InChI

FSIWPSKBRWDXLX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C4CCCCC4C(=O)O

SMILES canónico

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C4CCCCC4C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.